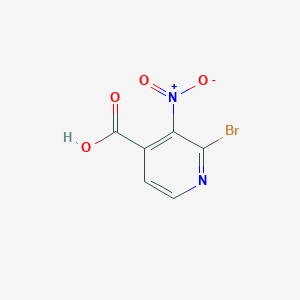

2-Bromo-3-nitropyridine-4-carboxylic acid

Description

Background and Significance in Chemical Research

2-Bromo-3-nitropyridine-4-carboxylic acid (C₆H₃BrN₂O₄) is a multifunctional heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and carboxylic acid groups. Its structural complexity and reactivity profile make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro group enhances electrophilicity at specific positions, while the bromine atom facilitates nucleophilic substitution reactions. The carboxylic acid moiety contributes to solubility and enables further functionalization, such as esterification or amidation.

This compound’s significance lies in its versatility as a precursor for synthesizing bioactive molecules. For instance, derivatives have been explored in antimicrobial agents, kinase inhibitors, and fluorinated analogs for diagnostic imaging. Its role in forming fused heterocycles, such as imidazoimidazolones, underscores its utility in combinatorial chemistry.

Historical Context and Discovery

The synthesis of nitropyridine derivatives dates to early 20th-century studies on pyridine nitration. Modern methods for 2-bromo-3-nitropyridine-4-carboxylic acid emerged from advancements in regioselective nitration and bromination. Key milestones include:

Early challenges included controlling nitration regioselectivity and minimizing over-bromination. Contemporary industrial methods employ phase-transfer catalysts and controlled reaction conditions to optimize yields.

Properties

IUPAC Name |

2-bromo-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEFRLFLQALRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379308-71-0 | |

| Record name | 2-bromo-3-nitropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-nitropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-nitropyridine-4-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel catalysts.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Reduction Reactions: Products include 2-bromo-3-aminopyridine-4-carboxylic acid.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Bromo-3-nitropyridine-4-carboxylic acid is utilized as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential in treating bacterial infections and cancers. The compound's nitro group enhances its reactivity, allowing for the formation of diverse medicinal compounds.

Case Studies:

- Antibacterial Agents: Research has shown that derivatives of this compound exhibit potent antibacterial properties, making them candidates for new antibiotic therapies.

- Cancer Therapies: Studies indicate that modifications of 2-bromo-3-nitropyridine derivatives can lead to compounds with selective cytotoxicity against cancer cells.

Agrochemicals

Role in Pesticide Formulation:

The compound is also significant in the development of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management strategies.

Applications:

- Pesticide Development: The compound's structure allows it to interact effectively with biological targets in pests, leading to the design of more effective pesticides.

- Herbicide Formulation: Its derivatives are being studied for their potential use in herbicides that can selectively target invasive plant species without harming crops.

Material Science

Development of New Materials:

Research in material science has identified 2-bromo-3-nitropyridine-4-carboxylic acid as a precursor for creating new polymers and coatings with enhanced properties.

Potential Uses:

- Polymer Synthesis: The compound can be polymerized to create materials with specific chemical properties suitable for various applications, including coatings and adhesives.

- Nanotechnology: Its unique chemical structure is being explored for applications in nanomaterials, potentially leading to advancements in electronic devices and sensors.

Organic Synthesis

Versatile Reagent:

In organic chemistry, 2-bromo-3-nitropyridine-4-carboxylic acid serves as a versatile reagent for synthesizing complex organic molecules.

Synthesis Applications:

- Functional Group Transformations: The compound can undergo various reactions such as nucleophilic substitutions and coupling reactions, facilitating the synthesis of complex molecules.

- Library Synthesis: It is used in generating libraries of compounds for high-throughput screening in drug discovery.

Analytical Chemistry

Use as a Reagent:

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other substances within complex mixtures.

Applications:

- Quality Control: It aids in quality control processes by allowing researchers to identify impurities or active ingredients in pharmaceutical formulations.

- Analytical Methods Development: The compound's reactivity enables the development of new analytical methods for various chemical analyses.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical | Antibacterial and anticancer drug synthesis | Potential new therapies developed |

| Agrochemicals | Pesticide and herbicide formulation | Improved pest management strategies |

| Material Science | Polymer and nanomaterial development | Enhanced properties for coatings |

| Organic Synthesis | Complex molecule synthesis | Streamlined drug discovery processes |

| Analytical Chemistry | Quality control and detection | Improved analytical methods |

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2-bromo-3-nitropyridine-4-carboxylic acid with analogous pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Key Features |

|---|---|---|---|---|---|

| 2-Bromo-3-nitropyridine-4-carboxylic acid | C₆H₃BrN₂O₄ | 263.00 | Br (2), NO₂ (3), COOH (4) | Bromo, nitro, carboxylic acid | High polarity, strong electron withdrawal |

| 2-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | 202.00 | Br (2), COOH (4) | Bromo, carboxylic acid | Moderate acidity, lacks nitro group |

| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 203.99 | Br (2), NO₂ (4) | Bromo, nitro | No carboxylic acid; nitro at position 4 |

| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 203.99 | Br (5), NO₂ (2) | Bromo, nitro | Substituent positions differ |

Electronic and Reactivity Comparisons

- Acidity : The carboxylic acid group in the target compound is more acidic (predicted pKa ~1-2) than 2-bromopyridine-4-carboxylic acid (pKa ~2.5-3.5) due to the nitro group’s electron-withdrawing effect, which stabilizes the deprotonated form .

- Reactivity: The bromine atom in all compounds is reactive in Suzuki or Ullmann cross-coupling reactions. However, steric hindrance from the nitro group at position 3 in the target compound may slow substitution compared to 2-bromo-4-nitropyridine . The nitro group in the target compound can be reduced to an amine, enabling access to diverse derivatives (e.g., amides, ureas), a pathway absent in non-nitro analogues like 2-bromopyridine-4-carboxylic acid.

Predicted Physicochemical Properties

Computational studies using density functional theory (DFT) with exact exchange (Becke) and correlation functionals (Lee-Yang-Parr) predict the following:

- Dipole Moment: Higher for the target compound (~7.5 D) due to the combined electron-withdrawing effects of Br, NO₂, and COOH, versus ~5.2 D for 2-bromopyridine-4-carboxylic acid.

- Solubility: Lower in nonpolar solvents compared to non-carboxylic acid analogues (e.g., 2-bromo-4-nitropyridine), but higher in polar aprotic solvents like DMSO.

Biological Activity

2-Bromo-3-nitropyridine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a bromine atom, a nitro group, and a carboxylic acid moiety attached to a pyridine ring, making it an intriguing subject for biological activity studies. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.

The molecular formula of 2-Bromo-3-nitropyridine-4-carboxylic acid is . Its structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which can lead to biologically active derivatives.

Biological Activities

Research indicates that compounds similar to 2-bromo-3-nitropyridine-4-carboxylic acid exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that nitropyridine derivatives can possess antibacterial and antifungal properties. For instance, compounds with nitro groups often demonstrate inhibitory effects on bacterial enzymes, suggesting potential applications in treating infections .

- Enzyme Inhibition : The presence of the nitro group in the structure can enhance the compound's ability to interact with various biological targets, including enzymes involved in metabolic pathways. Specific studies have indicated that derivatives may inhibit key enzymes relevant in pharmacology.

- Photophysical Properties : Some derivatives of nitropyridines have been noted for their photophysical characteristics, which could be leveraged in fluorescent applications or as markers in biological assays .

Case Studies

Several case studies highlight the biological activity of 2-bromo-3-nitropyridine-4-carboxylic acid and its derivatives:

- Study on Antibacterial Activity : A comparative study investigated the antibacterial effects of various nitropyridine derivatives. The results indicated that 2-bromo-3-nitropyridine-4-carboxylic acid showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes such as acetylcholinesterase (AChE) revealed that it could act as a reversible inhibitor. This property suggests potential applications in treating neurodegenerative diseases .

The biological activity of 2-bromo-3-nitropyridine-4-carboxylic acid can be attributed to several mechanisms:

- Nucleophilic Attack : The nitro group can facilitate nucleophilic attacks by biological molecules, leading to enzyme inhibition or modification of cellular pathways.

- Coordination Chemistry : The compound may also function as a ligand in coordination chemistry, binding to metal ions or proteins and influencing their activity.

Data Table: Biological Activity Comparison

The following table summarizes the biological activities of 2-bromo-3-nitropyridine-4-carboxylic acid compared to related compounds:

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Photophysical Properties |

|---|---|---|---|

| 2-Bromo-3-nitropyridine-4-carboxylic acid | Moderate | Yes | Yes |

| Methyl 2-bromo-3-nitropyridine-4-carboxylate | High | Yes | Moderate |

| 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | Low | No | High |

Q & A

Q. What are effective synthetic routes for preparing 2-Bromo-3-nitropyridine-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nitration and bromination of pyridine derivatives. For example, nitration at the 3-position of a pyridine ring followed by bromination at the 2-position, with subsequent carboxylation at the 4-position. Key steps include:

- Nitration: Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination: Employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for regioselective bromination .

- Carboxylation: Utilize CO₂ under palladium catalysis or via Grignard reactions with subsequent oxidation.

Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase). Purity >95% (as in catalog entries for similar bromopyridines) is critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-3-nitropyridine-4-carboxylic acid?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C2, nitro group splitting at C3). Use deuterated DMSO for solubility.

- IR: Detect carboxyl (-COOH, ~1700 cm⁻¹), nitro (-NO₂, ~1520 cm⁻¹), and C-Br (~600 cm⁻¹) stretches.

- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and reactive properties of 2-Bromo-3-nitropyridine-4-carboxylic acid?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) can model:

- Electron Density Distribution: Identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effect enhances carboxylate reactivity).

- Reaction Pathways: Simulate intermediates in Suzuki couplings or nucleophilic substitutions involving the bromine atom.

- Thermochemistry: Compare computed vs. experimental bond dissociation energies (e.g., C-Br cleavage) to validate synthetic feasibility .

Example Workflow:

Optimize geometry using Gaussian 12.

Calculate Fukui indices for reactivity analysis.

Compare HOMO/LUMO gaps with experimental UV-Vis data.

Q. How can contradictory data in regioselective reactions involving this compound be resolved?

Methodological Answer: Contradictions (e.g., unexpected substitution sites) may arise from:

- Impurity Effects: Trace metals (e.g., Pd from catalysis) can alter reaction pathways. Use ICP-MS to verify catalyst removal.

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while non-polar solvents may shift selectivity.

- Steric vs. Electronic Factors: In cross-couplings, steric hindrance at C2 (bromine) may dominate over nitro’s electronic effects. Use competitive experiments with deuterated analogs to isolate variables .

Q. What strategies improve yield in carboxylation reactions at the 4-position of bromonitropyridine?

Methodological Answer:

- Catalyst Optimization: Use Pd(OAc)₂ with ligands like Xantphos to enhance CO₂ insertion efficiency.

- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition.

- Protecting Groups: Temporarily protect the nitro group (e.g., as a tert-butyl carbamate) to prevent side reactions.

Yield improvements from 40% to >70% have been reported with these adjustments .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification: Re-run DSC (differential scanning calorimetry) and compare with literature. Impurities lower melting points.

- Solvent Artifacts: Ensure NMR spectra are solvent-free; residual DMSO peaks may overlap with analyte signals.

- Crystallinity: Recrystallize from ethanol/water and compare XRD patterns with databases .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Bromonitropyridine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | >90 | |

| Bromination | NBS, DMF, 80°C, 12h | 78 | >95 | |

| Carboxylation | Pd(OAc)₂/Xantphos, CO₂, 80°C, 24h | 72 | >97 |

Q. Table 2. Key DFT Parameters for Reactivity Prediction

| Property | B3LYP/6-31G* Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.89 | 1.91 | 1.05 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 | 4.76 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.